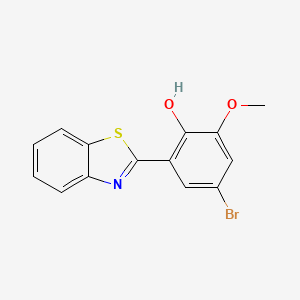

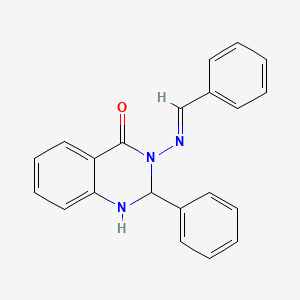

![molecular formula C20H14ClN3O B5717853 3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)

3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound that belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include the condensation of 2-aminopyridines with α-bromoketones . This reaction is promoted by microwave irradiation and does not require a solvent or catalyst .Applications De Recherche Scientifique

Antitumor Activity

The imidazo[1,2-a]pyridine scaffold has been investigated for its potential antitumor properties. Studies have shown that derivatives containing this core structure exhibit significant activity against cancer cells . Researchers explore the mechanism of action and evaluate their efficacy in preclinical models.

Catalysis in Oxygen Evolution Reaction (OER)

Complexes based on 3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide have been studied for their catalytic properties in the OER under basic conditions. These complexes, particularly the nickel(II) derivative, demonstrate promising activity in promoting water oxidation . Understanding their behavior can contribute to the development of efficient water-splitting catalysts.

Synthetic Chemistry

The imidazo[1,2-a]pyridine motif serves as a versatile building block in synthetic chemistry. Researchers have employed it for the construction of diverse heterocyclic compounds. The solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones is an example of its utility . These derivatives find applications beyond medicinal chemistry, including materials science and drug discovery.

DNA and RNA Interactions

Pyrimidine-containing compounds, such as imidazo[1,2-a]pyridines, play essential roles in DNA and RNA. Their presence influences base pairing, structural stability, and biological processes. Investigating the interactions of this compound with nucleic acids sheds light on its potential therapeutic applications .

Rare and Unique Chemicals Collection

Sigma-Aldrich provides 3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide as part of a collection of rare and unique chemicals. While analytical data may not be available, early discovery researchers can explore its properties and potential applications .

Orientations Futures

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is a future direction in this field . The exploration of the diverse bioactivity of these compounds in medicinal chemistry is another promising area of research .

Propriétés

IUPAC Name |

3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O/c21-16-10-6-9-15(13-16)20(25)23-19-18(14-7-2-1-3-8-14)22-17-11-4-5-12-24(17)19/h1-13H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYRCPLEFSMUJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5717775.png)

![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)

![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)

![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)

![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)

![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)

![2-[5-(2-nitrovinyl)-2-furyl]benzonitrile](/img/structure/B5717868.png)